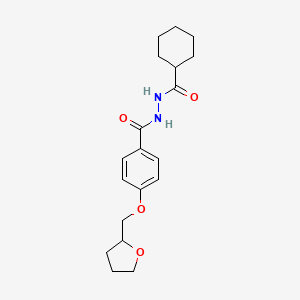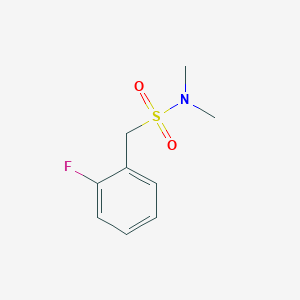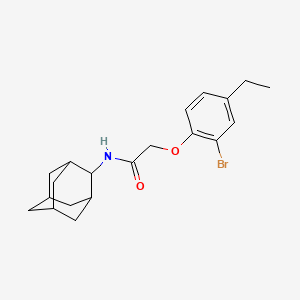
N'-(cyclohexylcarbonyl)-4-(tetrahydro-2-furanylmethoxy)benzohydrazide
Overview
Description
N'-(cyclohexylcarbonyl)-4-(tetrahydro-2-furanylmethoxy)benzohydrazide belongs to a class of compounds known for their structural uniqueness and potential biological activities. This compound is part of the benzohydrazide family, which has been widely studied for their antimicrobial, anticancer, and various other biological activities. The interest in these compounds lies in their structural framework, which allows for significant chemical modifications to enhance their biological properties.
Synthesis Analysis
The synthesis of benzohydrazide derivatives, including compounds similar to N'-(cyclohexylcarbonyl)-4-(tetrahydro-2-furanylmethoxy)benzohydrazide, often involves condensation reactions between hydrazides and aldehydes or ketones. Such reactions can yield a wide variety of benzohydrazide derivatives with diverse biological activities. Techniques such as catalytic transfer hydrogenation have been utilized to modify specific functional groups within the benzohydrazide structure, further expanding the chemical diversity of this compound class (Manning et al., 2003).
Molecular Structure Analysis
The molecular structure of benzohydrazide derivatives is characterized by X-ray diffraction studies, revealing significant insights into their geometrical configuration and the presence of intramolecular and intermolecular hydrogen bonding. These structural features are crucial for the biological activity of these compounds. The molecular structure is often stabilized by hydrogen bonds and weak π···π stacking interactions, influencing their reactivity and interaction with biological targets (Han, 2013).
Chemical Reactions and Properties
Benzohydrazides undergo various chemical reactions, including cyclization, alkylation, and acylation, which are essential for modifying their chemical properties and enhancing their biological activities. These reactions can lead to the formation of complex structures with potential medicinal properties. The reactivity of benzohydrazides can be influenced by the presence of electron-withdrawing or electron-donating substituents, affecting their chemical stability and reactivity (Matsuo et al., 2005).
Scientific Research Applications
Synthesis and Characterization
Research on related benzohydrazide derivatives focuses on the synthesis and characterization of novel compounds. For example, the synthesis of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline through a multistep reaction scheme starting from benzohydrazide shows the versatility of these compounds in generating biologically active molecules (S. Kavitha, K. Kannan, S. Gnanavel, 2016). This emphasizes the role of such derivatives in the development of new pharmaceuticals and materials.
Biological Evaluation
Benzohydrazide derivatives have been explored for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, a series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3- phenylallylidene)benzohydrazides showed significant antimicrobial and anticancer potentials, highlighting the therapeutic applications of these compounds (Pradeep Kumar et al., 2015).
Antioxidant Activity
The antioxidant activities of heterocyclic compounds bearing benzohydrazide structures have been evaluated. For example, thiosemicarbazide derivatives derived from benzohydrazide analogs demonstrated high activity in antioxidant assays, suggesting their potential in combating oxidative stress-related diseases (H. S. Kareem et al., 2016).
Catalytic Applications
Certain benzohydrazide derivatives have been investigated for their catalytic properties, including the facilitation of chemical transformations. For example, the catalytic removal of N-benzyloxycarbonyl groups from 1,4,7,10-tetraazacyclododecanes by transfer hydrogenation indicates the utility of these compounds in synthetic chemistry and pharmaceutical manufacturing (Charles H. Manning et al., 2003).
properties
IUPAC Name |
N'-(cyclohexanecarbonyl)-4-(oxolan-2-ylmethoxy)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-18(14-5-2-1-3-6-14)20-21-19(23)15-8-10-16(11-9-15)25-13-17-7-4-12-24-17/h8-11,14,17H,1-7,12-13H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBARKTWKEUPYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)C2=CC=C(C=C2)OCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4618749.png)
![4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4618754.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide](/img/structure/B4618764.png)
![4-{4-[(4-isobutylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B4618765.png)
![N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-ethylthiourea](/img/structure/B4618771.png)
![2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4618772.png)

![N-(2-chloro-4-methylphenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4618784.png)

![2-(4,6-dimethyl-2-pyrimidinyl)-5-(2-furylmethyl)-6-hydroxy-4-methyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B4618802.png)
![2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)-N-1-naphthylacetamide](/img/structure/B4618807.png)
![N-(3-chloro-4-methylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4618809.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4618840.png)